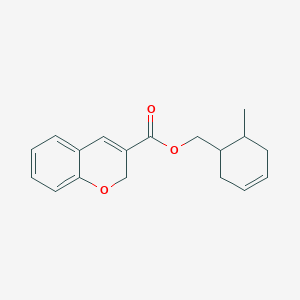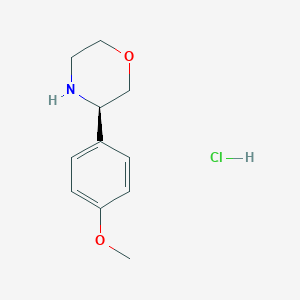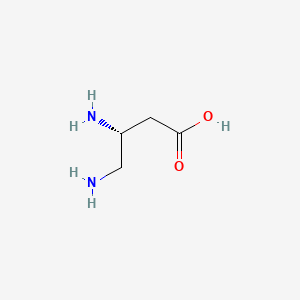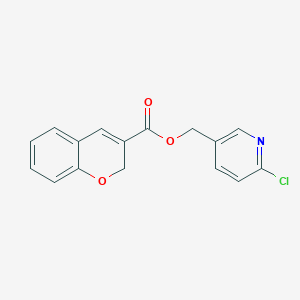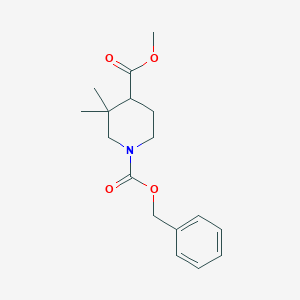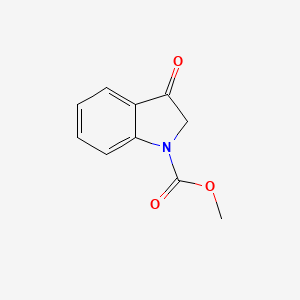
4-(Pyridin-2-ylthio)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-2-ylthio)cyclohexan-1-amine is an organic compound with the molecular formula C11H16N2S It is a derivative of cyclohexanamine, where a pyridin-2-ylthio group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylthio)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyridin-2-thiol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired amine. The general reaction scheme is as follows:
Formation of Intermediate: Cyclohexanone reacts with pyridin-2-thiol in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(Pyridin-2-ylthio)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amine group or the pyridin-2-ylthio moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amines or reduced pyridin-2-ylthio groups.
Substitution: Compounds with different substituents replacing the pyridin-2-ylthio group.
科学的研究の応用
4-(Pyridin-2-ylthio)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-(Pyridin-2-ylthio)cyclohexan-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
4-(Pyridin-2-yl)cyclohexan-1-one: This compound is similar in structure but lacks the amine group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridin-2-yl moiety and exhibit similar biological activities.
Uniqueness
4-(Pyridin-2-ylthio)cyclohexan-1-amine is unique due to the presence of both the pyridin-2-ylthio group and the cyclohexan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC名 |
4-pyridin-2-ylsulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2S/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 |
InChIキー |
UFOAZNFJQWWQTB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)SC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


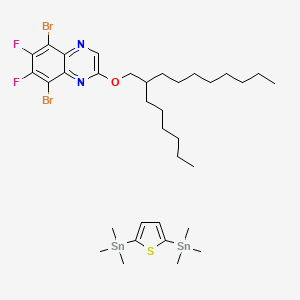
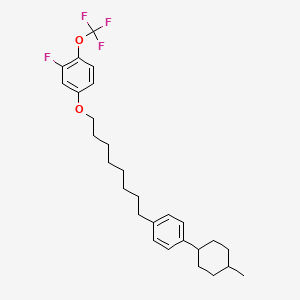
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)

![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)
